O-(4-Chloro-2-nitrophenyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-Chloro-2-nitrophenyl)hydroxylamine is an organic compound with the molecular formula C6H5ClN2O3. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-chloro-2-nitrophenyl group. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(4-Chloro-2-nitrophenyl)hydroxylamine can be synthesized through several methods. One common method involves the reaction of 4-chloro-2-nitroaniline with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions and preventing the accumulation of by-products .
Chemical Reactions Analysis
Types of Reactions
O-(4-Chloro-2-nitrophenyl)hydroxylamine undergoes various chemical reactions, including:
Reduction: It can be reduced to the corresponding amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: It can be oxidized to form nitroso compounds using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol, room temperature to reflux conditions.
Oxidation: Potassium permanganate, acidic or basic medium, room temperature to elevated temperatures.
Major Products Formed
Reduction: 4-Chloro-2-nitroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso derivatives.
Scientific Research Applications
O-(4-Chloro-2-nitrophenyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of O-(4-Chloro-2-nitrophenyl)hydroxylamine involves its reactivity with various nucleophiles and electrophiles. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is utilized in various synthetic transformations, where the compound can form stable intermediates or final products through nucleophilic substitution or addition reactions .
Comparison with Similar Compounds
Similar Compounds
O-(4-Nitrophenyl)hydroxylamine: Similar structure but lacks the chloro substituent.
O-(4-Methyl-2-nitrophenyl)hydroxylamine: Similar structure with a methyl group instead of a chloro group.
O-(4-Bromo-2-nitrophenyl)hydroxylamine: Similar structure with a bromo substituent instead of a chloro group.
Uniqueness
O-(4-Chloro-2-nitrophenyl)hydroxylamine is unique due to the presence of both chloro and nitro groups, which impart distinct reactivity and properties. The chloro group can participate in additional substitution reactions, while the nitro group can undergo reduction and oxidation reactions, making this compound versatile in synthetic applications .
Properties
CAS No. |
87578-64-1 |
---|---|
Molecular Formula |
C6H5ClN2O3 |
Molecular Weight |
188.57 g/mol |
IUPAC Name |
O-(4-chloro-2-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C6H5ClN2O3/c7-4-1-2-6(12-8)5(3-4)9(10)11/h1-3H,8H2 |
InChI Key |
SCOJLLPBYYPRHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.